molecular formula C17H14O6 B5778500 methyl 5-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate

methyl 5-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate

Cat. No. B5778500
M. Wt: 314.29 g/mol
InChI Key: HAIUUMYSVZIMNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate is a chemical compound that belongs to the class of coumarin derivatives. It is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of methyl 5-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate is not fully understood. However, it has been proposed that it exerts its antitumor activity by inducing apoptosis and inhibiting cell proliferation. It has also been suggested that it exerts its anti-inflammatory and antibacterial effects by inhibiting the production of pro-inflammatory cytokines and blocking bacterial cell wall synthesis.
Biochemical and Physiological Effects:
Methyl 5-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate has been found to exhibit various biochemical and physiological effects. It has been reported to decrease the levels of reactive oxygen species and increase the levels of antioxidant enzymes, which suggests that it has antioxidant properties. Additionally, it has been found to inhibit the activity of matrix metalloproteinases, which are enzymes involved in tissue remodeling and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using methyl 5-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate in lab experiments is its diverse range of potential therapeutic applications. Additionally, it is relatively easy to synthesize, and its purity can be easily confirmed using various analytical techniques. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for the research of methyl 5-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate. One potential direction is to investigate its potential as a therapeutic agent for the treatment of Alzheimer's disease. Additionally, further research is required to fully understand its mechanism of action and its potential toxicity. Furthermore, it may be worthwhile to investigate its potential as a lead compound for the development of new drugs with improved therapeutic properties.

Synthesis Methods

The synthesis of methyl 5-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate involves the reaction of 4-methylumbelliferone with paraformaldehyde and furoic acid in the presence of a catalyst. The reaction takes place under reflux conditions in ethanol, and the product is obtained after purification using column chromatography.

Scientific Research Applications

Methyl 5-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate has shown potential therapeutic applications in various scientific research studies. It has been reported to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. Additionally, it has been found to possess anti-inflammatory, antifungal, and antibacterial properties. Furthermore, it has been identified as a potent inhibitor of acetylcholinesterase, which makes it a potential candidate for the treatment of Alzheimer's disease.

properties

IUPAC Name

methyl 5-[(4-methyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6/c1-10-7-16(18)23-15-8-11(3-5-13(10)15)21-9-12-4-6-14(22-12)17(19)20-2/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIUUMYSVZIMNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC3=CC=C(O3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-{[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}furan-2-carboxylate

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